

# In-Depth Technical Guide to Nemonoxacin-d4 Reference Standard

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## Compound of Interest

Compound Name: Nemonoxacin-d4

Cat. No.: B12402024

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and characterization of the **Nemonoxacin-d4** reference standard. It is intended to assist researchers, scientists, and drug development professionals in the accurate identification, quantification, and utilization of this material in analytical and research applications. This document outlines the key quality attributes, detailed experimental protocols for its analysis, and a summary of its mechanism of action.

## Certificate of Analysis (Representative Data)

The following tables summarize the typical analytical data for a batch of **Nemonoxacin-d4** reference standard. These values are representative and may vary slightly between different lots.

Table 1: Identity and General Properties

Parameter	Specification
Product Name	Nemonoxacin-d4
Chemical Name	1-Cyclopropyl-7-((3S,5R)-3,5-diamino-3-(methyl-d3)-4,4-dideutero-1-piperidinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
Molecular Formula	C <sub>21</sub> H <sub>21</sub> D <sub>4</sub> FN <sub>4</sub> O <sub>4</sub>
Molecular Weight	434.49 g/mol
CAS Number	Not Available
Appearance	Light yellow to yellow solid
Solubility	Soluble in DMSO

Table 2: Purity and Impurity Profile

Test	Method	Result
Purity (by HPLC)	HPLC-UV	99.8%
Isotopic Purity	Mass Spectrometry	99.5% Deuterium Incorporation
Residual Solvents	GC-HS	<0.1%
Water Content (Karl Fischer)	Coulometric KF	0.2%
Inorganic Impurities	Residue on Ignition	<0.1%

Table 3: Spectroscopic Data for Identification

Test	Method	Conforms
Mass Spectrum	ESI-MS	Conforms
<sup>1</sup> H-NMR Spectrum	400 MHz NMR	Conforms
<sup>13</sup> C-NMR Spectrum	100 MHz NMR	Conforms
Infrared Spectrum	FTIR	Conforms

## Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chromatographic purity of the **Nemonoxacin-d4** reference standard.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase:
  - A: 0.1% Formic acid in Water
  - B: 0.1% Formic acid in Acetonitrile
- Gradient:
  - 0-5 min: 10% B
  - 5-25 min: 10% to 90% B
  - 25-30 min: 90% B

- 30-35 min: 90% to 10% B
- 35-40 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 280 nm
- Injection Volume: 10 µL
- Sample Preparation: Prepare a 0.5 mg/mL solution of **Nemonoxacin-d4** in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

## Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight and isotopic enrichment of **Nemonoxacin-d4**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI
- Infusion Solvent: Acetonitrile/Water (50:50) with 0.1% formic acid.
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Data Acquisition: Full scan mode from m/z 100-1000.
- Sample Preparation: Prepare a 10 µg/mL solution of **Nemonoxacin-d4** in the infusion solvent.

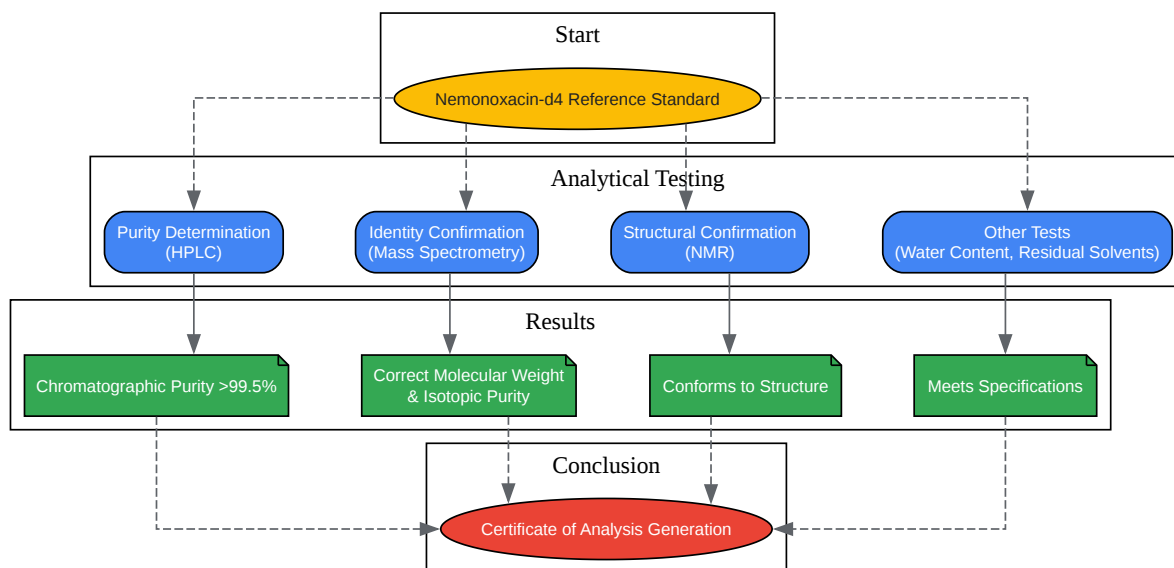
## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

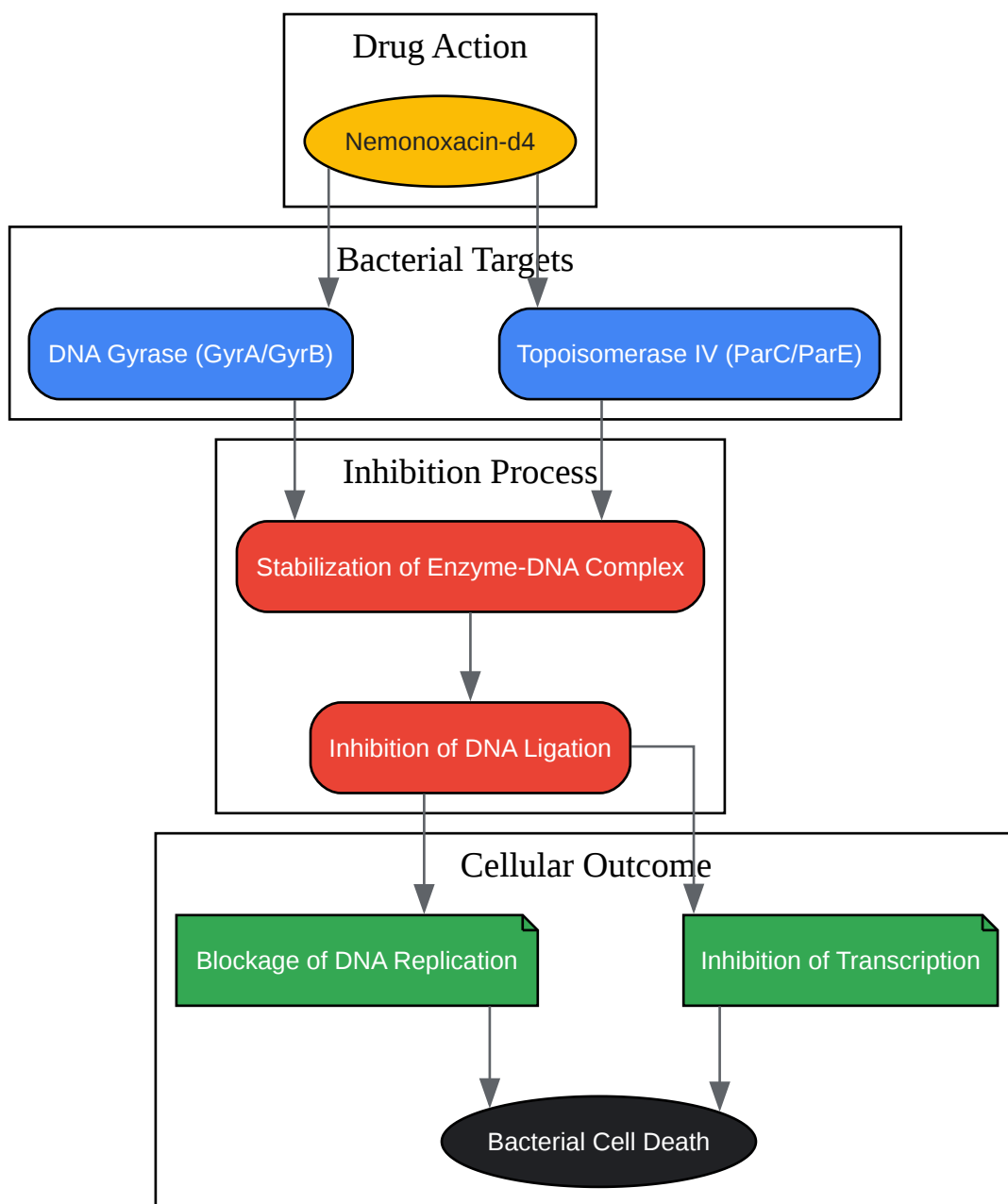
This method confirms the chemical structure of the **Nemonoxacin-d4** reference standard.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: DMSO-d<sub>6</sub>
- <sup>1</sup>H-NMR Parameters:
  - Pulse Sequence: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
- <sup>13</sup>C-NMR Parameters:
  - Pulse Sequence: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
- Sample Preparation: Dissolve approximately 5-10 mg of **Nemonoxacin-d4** in 0.75 mL of DMSO-d<sub>6</sub>.

## Visualizations

The following diagrams illustrate the analytical workflow for the characterization of the **Nemonoxacin-d4** reference standard and its mechanism of action.





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